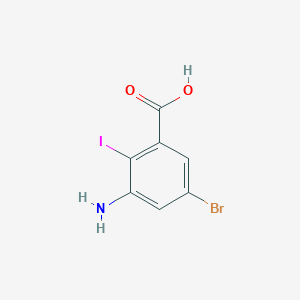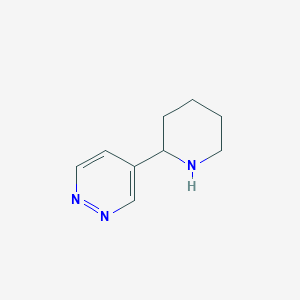![molecular formula C14H14O2S B12853677 Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone](/img/structure/B12853677.png)
Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone is an organic compound belonging to the sulfone family. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This particular compound features a biphenyl structure with a methyl group at the 2’ position and a sulfonyl group at the 4-yl position. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The sulfonyl group is introduced through the oxidation of a thioether precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed coupling reactions, are often employed to ensure high selectivity and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group back to a thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers
Substitution: Halogenated biphenyls, nitro biphenyls
Wissenschaftliche Forschungsanwendungen
Methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and advanced materials with specific mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the biphenyl structure allows for π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4’-methyl[1,1’-biphenyl]-4-yl sulfone
- Methyl 2’-ethyl[1,1’-biphenyl]-4-yl sulfone
- Methyl 2’-methyl[1,1’-biphenyl]-3-yl sulfone
Uniqueness
Methyl 2’-methyl[1,1’-biphenyl]-4-yl sulfone is unique due to the specific positioning of the methyl and sulfonyl groups, which imparts distinct chemical reactivity and physical properties. This unique arrangement allows for selective interactions with molecular targets, making it valuable in various applications.
Eigenschaften
Molekularformel |
C14H14O2S |
|---|---|
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
1-methyl-2-(4-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C14H14O2S/c1-11-5-3-4-6-14(11)12-7-9-13(10-8-12)17(2,15)16/h3-10H,1-2H3 |
InChI-Schlüssel |
JZOTWJCMNIXIHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


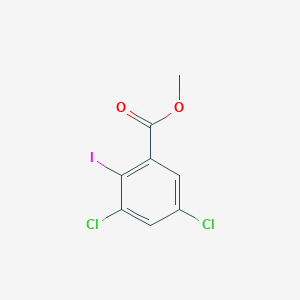

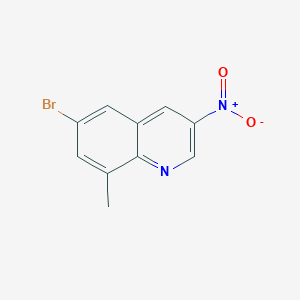
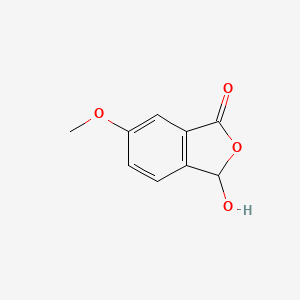
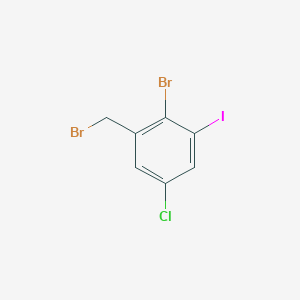
![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)


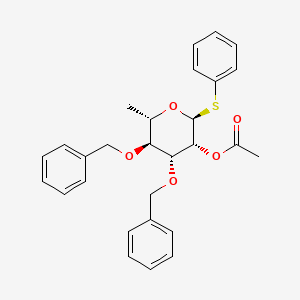

![rel-N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12853654.png)
